Triphenylvalsartan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylvalsartan is a chemical compound with the molecular formula C₄₃H₄₃N₅O₃ and a molecular weight of 677.85 g/mol . It is a derivative of valsartan, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure . This compound is characterized by the presence of three phenyl groups attached to the valsartan molecule, enhancing its chemical stability and potentially altering its pharmacological properties.
準備方法
The synthesis of triphenylvalsartan involves several key steps, including the formation of the tetrazole ring and the attachment of the phenyl groups. One efficient method involves the directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole followed by Negishi coupling with an aryl bromide . This method overcomes many drawbacks associated with previous syntheses, such as the use of toxic reagents and low yields.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow processes and advanced reactor designs can further enhance the efficiency and scalability of the production .
化学反応の分析
Triphenylvalsartan undergoes various chemical reactions, including:
Oxidation: The phenyl groups can undergo oxidation under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can target the tetrazole ring or the phenyl groups, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Triphenylvalsartan has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of phenyl group substitution on the pharmacological properties of valsartan derivatives.
Biology: Research on this compound includes its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Studies are ongoing to evaluate its efficacy and safety as an antihypertensive agent, as well as its potential use in treating other cardiovascular conditions.
作用機序
Triphenylvalsartan exerts its effects by blocking the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects . This leads to vasodilation, reduced aldosterone secretion, and decreased sodium reabsorption, ultimately lowering blood pressure. The presence of the phenyl groups may enhance its binding affinity and selectivity for the AT1 receptor, potentially improving its therapeutic profile .
類似化合物との比較
Triphenylvalsartan is unique due to the presence of three phenyl groups, which distinguish it from other valsartan derivatives. Similar compounds include:
Valsartan: The parent compound, used widely for hypertension and heart failure.
Telmisartan: Another angiotensin II receptor blocker with a different chemical structure but similar pharmacological effects.
The uniqueness of this compound lies in its enhanced chemical stability and potential for improved pharmacological properties due to the phenyl group substitutions.
生物活性
Triphenylvalsartan is a derivative of valsartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. It also includes relevant data tables, case studies, and research findings to provide a comprehensive overview.
Overview of Valsartan and Its Derivatives
Valsartan is known for its ability to block the angiotensin II type 1 (AT1) receptor, leading to vasodilation and decreased blood pressure. The compound has also been studied for its pleiotropic effects , including antioxidant properties and potential benefits in conditions like hypertrophic cardiomyopathy (HCM) . this compound, as a modified version of valsartan, is expected to exhibit similar or enhanced biological activities.
- AT1 Receptor Blockade :
- Antioxidant Properties :
- Cardioprotection :
Antioxidant Activity
A study assessing the antioxidant properties of valsartan found that it significantly reduced levels of protein oxidation products and increased total antioxidant capacity (TAC) in vitro. The results are summarized in Table 1.
Parameter | Control Group | Valsartan Group | p-value |
---|---|---|---|
Total Thiols (µM) | 10.5 ± 0.5 | 15.2 ± 0.7 | <0.01 |
Protein Carbonyls (µM) | 5.8 ± 0.3 | 3.2 ± 0.2 | <0.01 |
Advanced Oxidation Products (µM) | 12.4 ± 0.6 | 7.5 ± 0.4 | <0.01 |
Total Antioxidant Capacity (µM) | 20.3 ± 1.0 | 28.6 ± 1.2 | <0.01 |
Table 1: Comparison of antioxidant parameters between control and valsartan-treated groups.
Clinical Applications
A clinical trial involving valsartan demonstrated its efficacy in improving cardiac parameters in patients with HCM over a two-year period . The results indicated a significant improvement in left ventricular mass and function.
Case Studies
Case Study 1 : A patient with early-stage HCM treated with valsartan showed a reduction in left ventricular wall thickness from baseline measurements after one year of treatment, suggesting potential benefits that could be replicated with this compound.
Case Study 2 : In another instance, a cohort study revealed that patients receiving valsartan had lower incidences of cardiovascular events compared to those on placebo, highlighting its protective cardiovascular effects.
特性
IUPAC Name |
(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-46-48(45-41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCWKLWGCQAUOU-FAIXQHPJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。